molecular formula C8H2K2N2O8 B15219652 Pyrazine dipotassium tetracarboxylate

Pyrazine dipotassium tetracarboxylate

Cat. No.: B15219652
M. Wt: 332.31 g/mol
InChI Key: GRNFARSZLHKHBM-UHFFFAOYSA-L
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Description

Pyrazine dipotassium tetracarboxylate: is an organic compound with the molecular formula C8H2K2N2O8. It is derived from pyrazine, a heterocyclic aromatic organic compound, and contains four carboxylate groups. This compound is known for its coordination chemistry and is used in the synthesis of various coordination polymers and metal-organic frameworks.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrazine dipotassium tetracarboxylate can be synthesized through the reaction of pyrazine-2,3,5,6-tetracarboxylic acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, where the acid is neutralized by the base, resulting in the formation of the dipotassium salt.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar neutralization reactions. The process is optimized for high yield and purity, often involving recrystallization steps to ensure the removal of impurities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Pyrazine dipotassium tetracarboxylate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can occur, especially when exposed to reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of pyrazine derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced pyrazine derivatives.

    Substitution: Formation of halogenated pyrazine derivatives.

Scientific Research Applications

Chemistry: Pyrazine dipotassium tetracarboxylate is used in the synthesis of coordination polymers and metal-organic frameworks. These materials have applications in catalysis, gas storage, and separation technologies .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the development of advanced materials for batteries and other energy storage devices .

Mechanism of Action

The mechanism of action of pyrazine dipotassium tetracarboxylate involves its ability to coordinate with metal ions through its carboxylate groups. This coordination leads to the formation of stable complexes that can exhibit unique chemical and physical properties. The molecular targets include metal ions such as cobalt, nickel, and lanthanides, which form coordination polymers with the compound .

Comparison with Similar Compounds

    Pyrazine-2,3,5,6-tetracarboxylic acid: The parent compound from which pyrazine dipotassium tetracarboxylate is derived.

    Pyrazine-2,3-dicarboxylic acid: A related compound with two carboxylate groups.

    Pyrazine-2,5-dicarboxylic acid: Another related compound with two carboxylate groups.

Uniqueness: this compound is unique due to its four carboxylate groups, which allow for the formation of more complex and stable coordination polymers compared to its simpler counterparts .

Properties

Molecular Formula

C8H2K2N2O8

Molecular Weight

332.31 g/mol

IUPAC Name

dipotassium;3,5-dicarboxypyrazine-2,6-dicarboxylate

InChI

InChI=1S/C8H4N2O8.2K/c11-5(12)1-2(6(13)14)10-4(8(17)18)3(9-1)7(15)16;;/h(H,11,12)(H,13,14)(H,15,16)(H,17,18);;/q;2*+1/p-2

InChI Key

GRNFARSZLHKHBM-UHFFFAOYSA-L

Canonical SMILES

C1(=C(N=C(C(=N1)C(=O)O)C(=O)[O-])C(=O)[O-])C(=O)O.[K+].[K+]

Origin of Product

United States

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